molecular formula C7H10F2O B8139939 [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol

Cat. No.: B8139939
M. Wt: 148.15 g/mol
InChI Key: GWSONTBMYQSPPH-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)bicyclo[111]pentan-1-yl]methanol is a chemical compound with the molecular formula C7H10F2O It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across a [1.1.1]propellane intermediate. This process can be initiated by various reagents, including carbenes or radicals, to introduce the difluoromethyl group and the hydroxymethyl group at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The difluoromethyl group can be reduced under specific conditions to form a monofluoromethyl or methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]carboxylic acid, while reduction of the difluoromethyl group can produce [3-(Methyl)bicyclo[1.1.1]pentan-1-yl]methanol.

Scientific Research Applications

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
  • [3-(Methyl)bicyclo[1.1.1]pentan-1-yl]methanol
  • [3-(Chloromethyl)bicyclo[1.1.1]pentan-1-yl]methanol

Uniqueness

Compared to its analogs, [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, metabolic stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-5(9)7-1-6(2-7,3-7)4-10/h5,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSONTBMYQSPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
Reactant of Route 3
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
Reactant of Route 4
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
Reactant of Route 5
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
Reactant of Route 6
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol

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